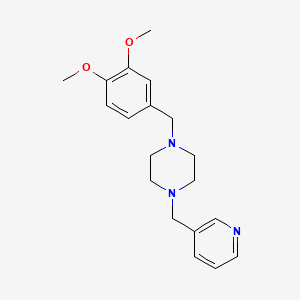
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate is a non-competitive inhibitor of EAATs, which are responsible for the uptake of glutamate in the brain. By inhibiting EAATs, 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. However, 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate also has the potential to increase glutamate levels in areas of the brain where glutamate transmission is impaired, such as in epilepsy and stroke, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has been shown to increase extracellular glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. However, 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has also been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate in lab experiments is its potency as an EAAT inhibitor. 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has been shown to be more potent than other EAAT inhibitors such as DL-threo-beta-benzyloxyaspartate (2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate). However, one limitation of using 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate in lab experiments is its potential to cause excitotoxicity and neuronal damage at high concentrations.
Future Directions
For 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate research include further studies on its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate to minimize the potential for excitotoxicity and neuronal damage. Finally, the development of more potent and selective EAAT inhibitors may lead to the development of more effective therapies for neurological disorders.
Synthesis Methods
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate can be synthesized through a multi-step reaction involving the condensation of 2-quinolinecarboxylic acid with tert-butyl-4-aminophenol, followed by the reaction with ethyl chloroformate. The final product is obtained through a purification process involving recrystallization and column chromatography.
Scientific Research Applications
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as glutamate excitotoxicity is thought to play a role in their pathogenesis.
properties
IUPAC Name |
[2-(4-tert-butylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-22(2,3)17-11-8-16(9-12-17)20(24)14-26-21(25)19-13-10-15-6-4-5-7-18(15)23-19/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUWYZPOGJZPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-2-oxoethyl quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)


![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)




